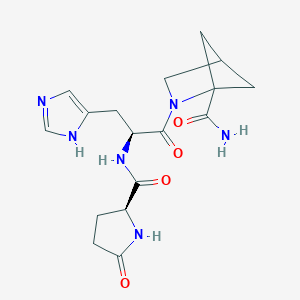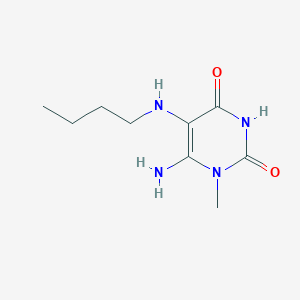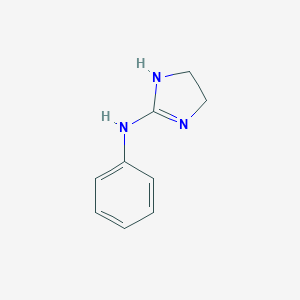![molecular formula C12H14N2 B158689 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-16-9](/img/structure/B158689.png)
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Overview
Description
“8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” is a chemical compound that is also known as Pyrazidol . It is a derivative of pyrazinoindole and has been synthesized at the All Union Chemical Pharmaceutical Research Institute . Pyrazidol is known for its antidepressant activities .
Synthesis Analysis
The synthesis of pyrazinoindole derivatives like Pyrazidol involves a two-step pathway . The first step is the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides which gives the corresponding Ugi-adducts . This adduct undergoes intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino .
Molecular Structure Analysis
The molecular structure of “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” are complex and involve multiple steps . The reactions involve the formation of α-imino carbenes, nitrogen ylide intermediates, and subsequent aminal opening . The process is general and yields systematically the polycyclic pyrazino-indolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The compound appears as a white powder .
Scientific Research Applications
1. Ligands for I(2) Imidazoline Receptors
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been identified as novel ligands for I(2) imidazoline receptors. Specifically, a variant, 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole (8-OMe THPI), shows high affinity and exceptional selectivity for these receptors, indicating potential for further pharmacological exploration (Chang-Fong et al., 2004).
2. Stereoselective Synthesis
Research into the stereoselective synthesis of tetrahydropyrazino[1,2-a]indoles has been conducted, offering insights into the construction of these molecules with specific stereochemistry. This is crucial for their potential application in producing stereospecific compounds for therapeutic uses (Golantsov et al., 2005).
3. One-Pot Synthesis Techniques
Efforts have been made to develop practical one-pot synthesis methods for 1-substituted tetrahydropyrazino[1,2-a]indoles. This approach simplifies the production process and is significant for industrial-scale synthesis of these compounds (Tiwari et al., 2005).
4. Antifungal Activity
Certain derivatives of tetrahydropyrazino[1,2-a]indoles have been synthesized and tested for antifungal activity. These studies are crucial for understanding the potential use of these compounds in treating fungal infections (Tiwari et al., 2006).
5. Potential in Cancer Therapy
Research indicates that certain analogs of tetrahydropyrazino[1,2-a]indoles exhibit cytotoxic activity against breast cancer cell lines. This suggests their potential application in developing new treatments for cancer (Kim et al., 2017).
6. Antibacterial Properties
Substituted tetrahydropyrazino[1,2-a]indoles have also been explored for their antibacterial properties. Studies focus on their efficacy against both Gram-positive and Gram-negative bacteria, underlining their potential in developing new antibacterial agents (Tiwari et al., 2006).
7. Potential as Anticancer Agents
Specific compounds like 8-methoxypyrazino[1,2-a]indole have been identified as potent antiproliferative agents against certain leukemia cells, highlighting a potential avenue for developing new cancer therapies (Romagnoli et al., 2009).
properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQBRIEOPMTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562023 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
CAS RN |
126718-16-9 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



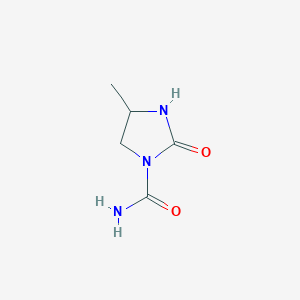
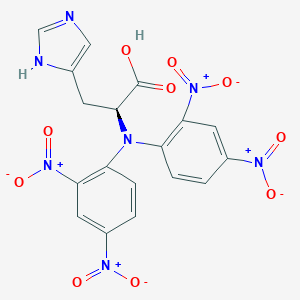

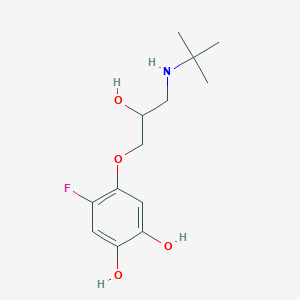


![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)


